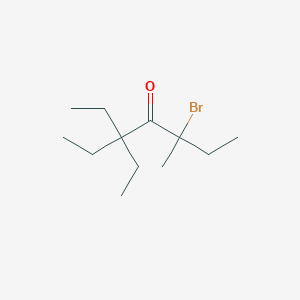
3-Bromo-5,5-diethyl-3-methylheptan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5,5-diethyl-3-methylheptan-4-one is an organic compound with the molecular formula C11H21BrO It is a brominated derivative of heptanone, characterized by the presence of a bromine atom at the third carbon, along with two ethyl groups and a methyl group attached to the heptane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,5-diethyl-3-methylheptan-4-one typically involves the bromination of 5,5-diethyl-3-methylheptan-4-one. This can be achieved through the reaction of the parent ketone with bromine in the presence of a suitable catalyst or under specific conditions that facilitate the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, where the parent ketone is reacted with bromine in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve efficient bromination.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5,5-diethyl-3-methylheptan-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Formation of iodinated or other halogenated derivatives.
Reduction: Formation of 3-bromo-5,5-diethyl-3-methylheptanol.
Oxidation: Formation of 3-bromo-5,5-diethyl-3-methylheptanoic acid.
Aplicaciones Científicas De Investigación
3-Bromo-5,5-diethyl-3-methylheptan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5,5-diethyl-3-methylheptan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The carbonyl group can undergo nucleophilic attack, leading to various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5,5-dimethylheptan-4-one: Similar structure but with different alkyl groups.
5,5-Diethyl-3-methylheptan-4-one: Parent compound without the bromine atom.
3-Iodo-5,5-diethyl-3-methylheptan-4-one: Iodinated derivative with different halogen properties.
Uniqueness
3-Bromo-5,5-diethyl-3-methylheptan-4-one is unique due to the presence of both bromine and specific alkyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
55007-46-0 |
|---|---|
Fórmula molecular |
C12H23BrO |
Peso molecular |
263.21 g/mol |
Nombre IUPAC |
3-bromo-5,5-diethyl-3-methylheptan-4-one |
InChI |
InChI=1S/C12H23BrO/c1-6-11(5,13)10(14)12(7-2,8-3)9-4/h6-9H2,1-5H3 |
Clave InChI |
CZYHJNSDDLLWSO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C(=O)C(CC)(CC)CC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione](/img/structure/B14638711.png)
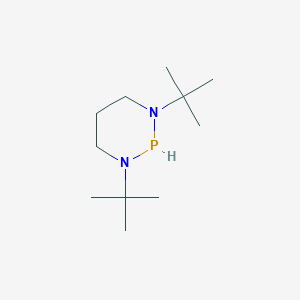
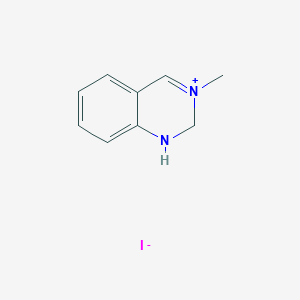
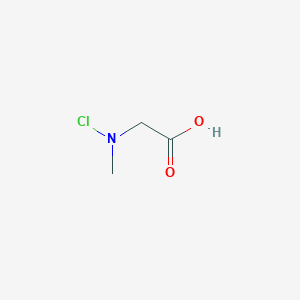

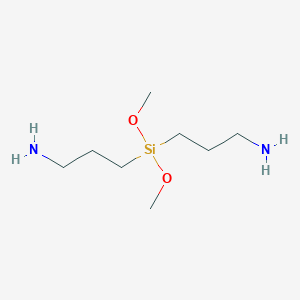
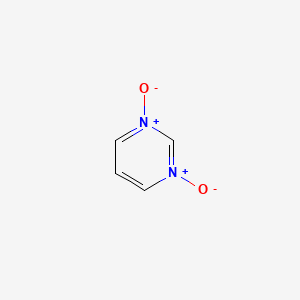
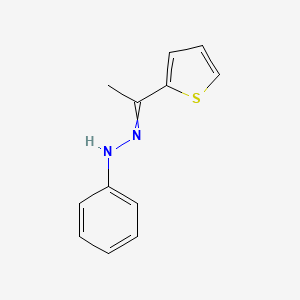

![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
![2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B14638770.png)
![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
